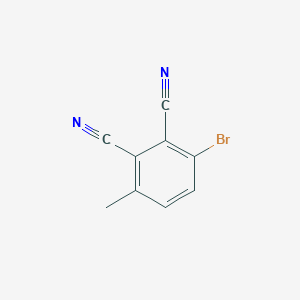

3-Bromo-6-methylphthalonitrile

Description

3-Bromo-6-methylphthalonitrile (hypothetical structure) is a substituted aromatic nitrile compound characterized by a benzene ring bearing two nitrile groups (-CN), a bromine atom at position 3, and a methyl group at position 4. Phthalonitrile derivatives are widely used in materials science, particularly in high-performance polymers and coordination chemistry, due to their thermal stability and ability to form metal phthalocyanines .

Properties

IUPAC Name |

3-bromo-6-methylbenzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c1-6-2-3-9(10)8(5-12)7(6)4-11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQIERLCMAKEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylphthalonitrile typically involves the bromination of 6-methylphthalonitrile. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of 3-Bromo-6-methylphthalonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored closely to avoid over-bromination or side reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-methylphthalonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., sodium hydroxide).

Coupling Reactions: Boronic acids, palladium catalysts, and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.

Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Major Products:

Substitution Reactions: Substituted phthalonitriles with various functional groups.

Coupling Reactions: Biaryl compounds with diverse substituents.

Reduction Reactions: Amino derivatives of phthalonitriles.

Scientific Research Applications

Chemistry: 3-Bromo-6-methylphthalonitrile is used as a building block in organic synthesis for the preparation of more complex molecules. It is particularly valuable in the synthesis of phthalocyanines and other macrocyclic compounds.

Biology and Medicine: While specific biological applications of 3-Bromo-6-methylphthalonitrile are limited, its derivatives may have potential as intermediates in the synthesis of biologically active compounds.

Industry: In the industrial sector, 3-Bromo-6-methylphthalonitrile is used in the production of advanced materials, including polymers and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methylphthalonitrile primarily involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds. In coupling reactions, the compound acts as an electrophile, allowing the formation of biaryl structures through palladium-catalyzed processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Influence

The position and type of substituents significantly affect reactivity, stability, and applications. Below is a comparison of key analogs:

Table 1: Substituent and Functional Group Comparison

Key Observations:

- Electronic Effects: Bromine, as an electron-withdrawing group, enhances electrophilic substitution reactivity. In 6-Bromo-3-Methylpicolinonitrile, the nitrile group at C2 further polarizes the pyridine ring, facilitating metal coordination .

- Halogen Diversity : Fluorine in 3-Bromo-2-fluoro-6-methoxybenzonitrile increases lipophilicity and metabolic stability compared to bromine, making it valuable in drug design .

Physicochemical Properties

Limited data on 3-Bromo-6-methylphthalonitrile necessitates extrapolation from analogs:

- Purity and Stability: 6-Bromo-3-Methylpicolinonitrile is supplied at ≥99% purity, with storage recommendations emphasizing cool, dry conditions to prevent hydrolysis of the nitrile group .

- Melting Points and Solubility: Pyridine-based nitriles (e.g., 6-Bromo-3-Methylpicolinonitrile) generally exhibit lower melting points than benzene analogs due to reduced symmetry.

Reactivity Comparison

- Nitrile Reactivity: Phthalonitriles undergo cyclotetramerization to form phthalocyanines, whereas pyridine nitriles (e.g., 6-Bromo-3-Methylpicolinonitrile) are more likely to participate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their heteroaromatic core .

- Halogen Reactivity : Bromine in 3-Bromo-6-methylphthalonitrile is less electronegative than fluorine in its analog, affecting its utility as a leaving group or directing group in electrophilic substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.